molecular formula C11H10ClI B3009140 1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 159600-57-4

1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B3009140
CAS RN: 159600-57-4
M. Wt: 304.56
InChI Key: AUPNKULKRHWQPT-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane (BCP) is a small, three-dimensional, strained ring structure . BCPs have found increased use as a bioisostere in the pharmaceutical industry . They are potential isosteric replacements for arenes and/or alkyl groups within drug candidates .


Synthesis Analysis

The synthesis of BCP-containing compounds has been a significant challenge from a synthetic point of view . A continuous flow process to generate [1.1.1]propellane on demand has been developed, which can directly be derivatized into various BCP species . This was realized in throughputs up to 8.5 mmol h−1 providing an attractive and straightforward access to gram quantities of selected BCP building blocks .


Molecular Structure Analysis

The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups and mono-substituted/1,4-disubstituted arenes . The appeal of the abiotic BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .


Chemical Reactions Analysis

The key steps in the synthesis of BCP-containing synthetic lipoxin A4 mimetics (BCP-sLXms) were a Suzuki coupling, an asymmetric ketone reduction, and a triethylborane-initiated radical bicyclopentylation .


Physical And Chemical Properties Analysis

BCP replacement as a bioisostere in drug molecules has an influence on their permeability, aqueous solubility, and in vitro metabolic stability .

Safety and Hazards

BCPs have been found to be sensitive to impacts . Impact sensitivity testing was performed on available samples that flagged on the Vertex-modified Yoshida Curve . Six of ten BCPs tested showed sensitivity to decomposition from impacts .

Future Directions

The design and synthesis of more chemically and metabolically stable lipoxin analogues has been the focus of considerable interest in recent years . This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

1-(4-chlorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClI/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPNKULKRHWQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane

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